methanol](/img/structure/B4136122.png)
[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl](phenyl)methanol
Overview
Description
[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl](phenyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and material sciences.
Mechanism of Action
The mechanism of action of [1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl](phenyl)methanol varies depending on its application. In the pharmaceutical industry, it has been found to inhibit the growth of fungi, bacteria, and cancer cells by interfering with their cell membranes and DNA replication processes. It has also been shown to modulate the activity of certain enzymes and receptors involved in inflammation and pain pathways. In agriculture, it acts as a potent inhibitor of fungal and insect growth by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and physiological effects:
The biochemical and physiological effects of [1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl](phenyl)methanol are diverse and depend on its concentration, route of administration, and target organism. In general, it has been found to exhibit low toxicity towards mammalian cells and is well-tolerated in animal studies. However, it may cause irritation or allergic reactions in some individuals. Its effects on the environment are currently unknown and require further investigation.
Advantages and Limitations for Lab Experiments
[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl](phenyl)methanol has several advantages for lab experiments, including its ease of synthesis, high purity, and diverse applications. However, its limitations include its relatively low solubility in water and some organic solvents, which may affect its bioavailability and efficacy. Its stability under different experimental conditions also needs to be evaluated to ensure reproducibility of results.
Future Directions
There are several future directions for the research and development of [1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl](phenyl)methanol. In the pharmaceutical industry, it may be further investigated for its potential as an anticancer, anti-inflammatory, and analgesic agent. Its mechanism of action and interactions with other drugs need to be elucidated to optimize its therapeutic potential. In agriculture, it may be used as a lead compound for the development of new agrochemicals with improved efficacy and safety profiles. In material sciences, it may be explored for its potential as a building block for the preparation of functional materials with specific properties. Overall, [1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl](phenyl)methanol holds great promise for scientific research and may lead to the development of new drugs, agrochemicals, and materials with diverse applications.
Scientific Research Applications
[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl](phenyl)methanol has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been found to exhibit significant antifungal, antibacterial, and antitumor activities. It has also been investigated for its potential as an anti-inflammatory and analgesic agent. In agriculture, it has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new agrochemicals. In material sciences, it has been used as a ligand in the synthesis of metal-organic frameworks and as a building block for the preparation of functional materials.
properties
IUPAC Name |
[1-(2-methylprop-2-enyl)benzimidazol-2-yl]-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13(2)12-20-16-11-7-6-10-15(16)19-18(20)17(21)14-8-4-3-5-9-14/h3-11,17,21H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJILOIIQMUGWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methylprop-2-EN-1-YL)-1H-1,3-benzodiazol-2-YL](phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-4-{[2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4136044.png)
amino]phenol](/img/structure/B4136051.png)
![1-[1-(4-bromobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B4136063.png)
![2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4136087.png)
![N,N-dicyclohexyl-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4136089.png)


![2-(1-adamantyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4136130.png)
![10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4136136.png)

![4,10-diallyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4136144.png)
![N-ethyl-3-nitro-N-phenyl-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4136156.png)
![N-(4-methoxyphenyl)-N'-[3-(4-propyl-1-piperazinyl)propyl]thiourea](/img/structure/B4136164.png)
![2-(1-adamantyl)-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4136170.png)